Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-N-2-propenyl-2-thioxo-
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Overview
Description
Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-N-2-propenyl-2-thioxo- is a complex organic compound with a unique structure that combines elements of pyridine, pyrimidine, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-N-2-propenyl-2-thioxo- typically involves multi-step organic reactions. The process begins with the preparation of the pyrido(2,3-d)pyrimidine core, followed by the introduction of various functional groups through a series of reactions such as alkylation, acylation, and thiolation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-N-2-propenyl-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-N-2-propenyl-2-thioxo- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-N-2-propenyl-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido(2,3-d)pyrimidine derivatives with different functional groups. Examples include:
- Pyrido(2,3-d)pyrimidine-6-carboxamide derivatives with different alkyl or aryl groups.
- Compounds with variations in the oxidation state or the presence of additional heteroatoms.
Uniqueness
What sets Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-N-2-propenyl-2-thioxo- apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
109493-24-5 |
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Molecular Formula |
C20H20N4O2S |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-benzyl-3,7-dimethyl-4-oxo-N-prop-2-enyl-2-sulfanylidenepyrido[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H20N4O2S/c1-4-10-21-18(25)15-11-16-17(22-13(15)2)24(20(27)23(3)19(16)26)12-14-8-6-5-7-9-14/h4-9,11H,1,10,12H2,2-3H3,(H,21,25) |
InChI Key |
VHCRRXXNWWLRBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=N1)N(C(=S)N(C2=O)C)CC3=CC=CC=C3)C(=O)NCC=C |
Origin of Product |
United States |
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